molecular formula C15H12N2O6 B12522881 Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate

Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate

Cat. No.: B12522881
M. Wt: 316.26 g/mol
InChI Key: YDKWRIBODJNFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate: is an organic compound with the molecular formula C15H12N2O6 and a molecular weight of 316.27 g/mol . This compound is characterized by the presence of a benzamido group, a hydroxy group, and a nitro group attached to a benzoate moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate typically involves the esterification of 3-benzamido-2-hydroxy-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with proteins, affecting their structure and function. The benzamido group can participate in hydrophobic interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate is unique due to the presence of the benzamido group, which enhances its hydrophobicity and potential interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

methyl 3-benzamido-2-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C15H12N2O6/c1-23-15(20)11-7-10(17(21)22)8-12(13(11)18)16-14(19)9-5-3-2-4-6-9/h2-8,18H,1H3,(H,16,19)

InChI Key

YDKWRIBODJNFKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.